Epipinoresinol-4-O-|A-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epipinoresinol-4-O-β-D-glucoside typically involves the glycosylation of epipinoresinol with a suitable glucosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of Epipinoresinol-4-O-β-D-glucoside may involve the extraction and purification from plant sources like Forsythia suspensa. The process includes steps such as solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Epipinoresinol-4-O-β-D-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Epipinoresinol-4-O-β-D-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Epipinoresinol-4-O-β-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: Epipinoresinol-4-O-β-D-glucoside induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Epipinoresinol-4-O-β-D-glucoside can be compared with other lignan glucosides such as:
Pinoresinol-4-O-β-D-glucopyranoside: Similar in structure but differs in its specific biological activities.
Phillygenin 4-O-(6′′-O-acetyl)-β-D-glucopyranoside: Another lignan glucoside with distinct pharmacological properties.
Epipinoresinol-4-O-β-D-glucoside stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H32O11 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25-,26+/m0/s1 |
InChI Key |
QLJNETOQFQXTLI-UNUWSXLRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O |
Origin of Product |
United States |
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